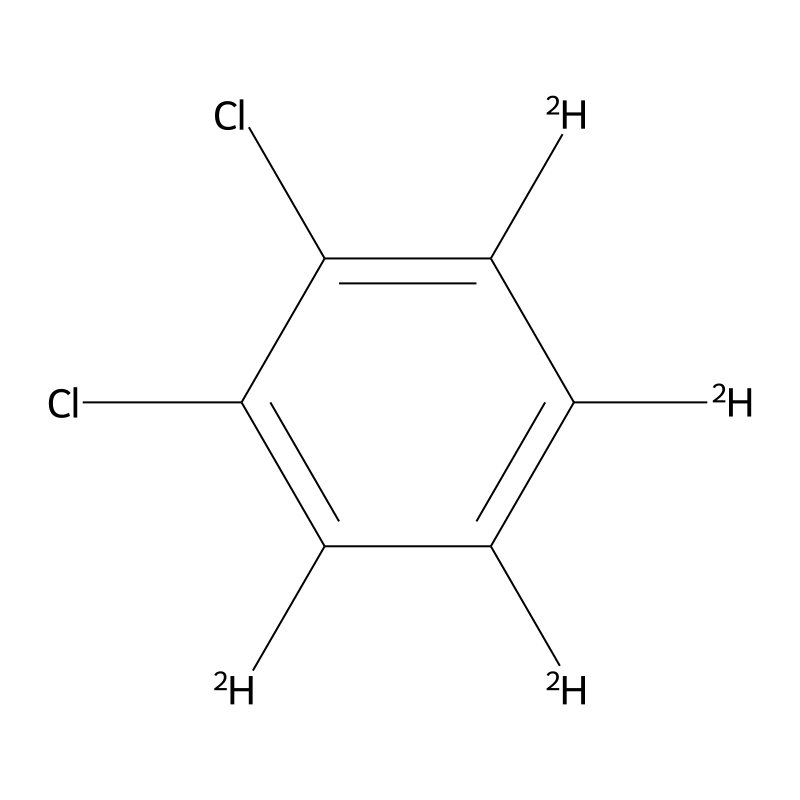

1,2-Dichlorobenzene-D4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

1.2-Dichlorobenzene-D4 (1,2-DCB-D4) is a specialized compound primarily used in Nuclear Magnetic Resonance (NMR) spectroscopy [, , ]. NMR is a powerful analytical technique that utilizes the magnetic properties of atomic nuclei to determine the structure and composition of molecules.

Solvent for NMR Spectroscopy:

1,2-DCB-D4 serves as a deuterated solvent in NMR experiments [, , ]. This means that four of its hydrogen atoms are replaced with their heavier isotope, deuterium (D). This substitution offers several advantages:

- Reduced signal interference: Deuterium has a spin of 1, unlike the spin of 1/2 for regular hydrogen. This difference minimizes the signal arising from the solvent itself, allowing for clearer observation of the target molecule's signals in the NMR spectrum [].

- Solubility: 1,2-DCB-D4 possesses good solubility for a wide range of organic compounds, making it a versatile solvent for various NMR applications [, ].

- Chemical stability: It exhibits good chemical stability under typical NMR experimental conditions, ensuring the integrity of the sample during analysis [, ].

1,2-Dichlorobenzene-D4 is a deuterated form of 1,2-dichlorobenzene, a colorless liquid with the molecular formula C₆H₄Cl₂. This compound features two adjacent chlorine atoms on a benzene ring and is poorly soluble in water while being miscible with most organic solvents. The deuterated variant incorporates four deuterium atoms, which are isotopes of hydrogen, enhancing its utility in various analytical applications, particularly in nuclear magnetic resonance spectroscopy.

1,2-Dichlorobenzene is primarily utilized as a precursor in the synthesis of agrochemicals and as a solvent for fullerenes. Its historical applications include serving as an insecticide and for cleaning carbon-based contaminants from metal surfaces .

1,2-Dichlorobenzene-d4 does not have a specific biological mechanism of action as it primarily functions as an inert solvent. Its role lies in facilitating the NMR spectroscopy process by providing a suitable environment for the sample and offering the aforementioned advantages with deuterium substitution.

1,2-Dichlorobenzene-d4 is considered a moderate health hazard. It can be irritating to the skin, eyes, and respiratory system upon exposure.

- Toxicity: Studies suggest moderate acute toxicity upon ingestion or inhalation. However, specific data on 1,2-Dichlorobenzene-d4 is limited.

- Flammability: Flammable liquid with a flash point of 52 °C.

- Reactivity: Can react with strong oxidizing agents.

Safety Precautions:

- Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling 1,2-Dichlorobenzene-d4.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Follow proper disposal procedures according to local regulations.

The primary reaction for synthesizing 1,2-dichlorobenzene involves the chlorination of benzene. The general reaction can be represented as follows:

This reaction yields 1,2-dichlorobenzene along with other isomers, including 1,4-dichlorobenzene and small amounts of 1,3-dichlorobenzene. The formation of the 1,4-isomer is favored due to steric hindrance associated with the 1,2-isomer .

Research indicates that exposure to 1,2-dichlorobenzene can lead to irritation of the eyes and respiratory tract at concentrations around 100 parts per million. The Occupational Safety and Health Administration has set an exposure limit at a ceiling of 50 parts per million over an eight-hour workday. While it has been used historically as an insecticide, its biological activity raises concerns regarding toxicity and environmental impact .

Studies on the interactions of 1,2-dichlorobenzene-D4 focus on its behavior in various chemical environments. Its unique isotopic composition allows researchers to track its pathways in reactions more effectively than non-deuterated compounds. Interaction studies also assess its solubility and reactivity with different functional groups in organic synthesis .

Several compounds share structural similarities with 1,2-dichlorobenzene-D4. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| 1,3-Dichlorobenzene | C₆H₄Cl₂ | Chlorine atoms are meta to each other; less steric hindrance compared to 1,2-isomer. |

| 1,4-Dichlorobenzene | C₆H₄Cl₂ | Chlorine atoms are para; commonly used as a pesticide and has better stability. |

| Bromobenzene | C₆H₅Br | Contains bromine instead of chlorine; often used in organic synthesis but has different reactivity. |

| Chlorobenzene | C₆H₅Cl | Single chlorine atom; serves as a precursor for various chlorinated compounds. |

The unique positioning of chlorine atoms in 1,2-dichlorobenzene-D4 allows for distinct chemical properties and reactivity patterns compared to these similar compounds .

1,2-Dichlorobenzene-D4 (C6D4Cl2) represents an important class of deuterated aromatic compounds. The deuteration process, which involves replacing hydrogen atoms (H) with deuterium atoms (D), leaves the chemical properties of the molecule virtually unchanged while significantly altering its physical properties, particularly its magnetic characteristics that are crucial for NMR spectroscopy. This exchange creates a compound with distinct spectroscopic signatures that make it valuable for analytical applications.

The physical and chemical properties of 1,2-Dichlorobenzene-D4 are well-characterized:

| Property | Value |

|---|---|

| CAS Number | 2199-69-1 |

| Molecular Formula | C6D4Cl2 |

| Molecular Weight | 151.03 g/mol |

| Boiling Point | 178-180°C |

| Density | ~1.34 g/cm³ |

| Flash Point | 66°C |

| Melting Point | -17.03°C |

| IUPAC Name | dichloro(²H₄)benzene |

| InChI Key | RFFLAFLAYFXFSW-RHQRLBAQSA-N |

The primary application of 1,2-Dichlorobenzene-D4 is in NMR spectroscopy, where deuterated solvents are essential for obtaining high-quality spectra. The presence of deuterium instead of hydrogen significantly reduces solvent signal interference, allowing for clearer identification of analyte signals. This is particularly important because the magnetic properties of deuterium (spin = 1) differ significantly from those of hydrogen (spin = 1/2), resulting in different resonance frequencies and relaxation behaviors.

Commercially, 1,2-Dichlorobenzene-D4 is available from specialized chemical suppliers, typically in small volumes (1-5 ml) and at relatively high prices, ranging from approximately €92 to €400 per unit, depending on volume and purity. These high costs reflect the challenges in its synthesis and the specialized nature of deuterated compounds in general, highlighting the need for more efficient and economical synthetic methods.

Superelectrophile-Catalyzed Deuteration Protocols

A significant breakthrough in the synthesis of 1,2-Dichlorobenzene-D4 came with the development of superelectrophile-catalyzed deuteration protocols. Research by He, Klare, and Oestreich introduced a novel method employing superelectrophilic silylium/arenium ions as highly effective H/D exchange promoters for the exhaustive deuteration of electron-deficient aryl halides, including 1,2-dichlorobenzene.

This innovative approach offers several key advantages:

Efficiency under Mild Conditions: The reaction proceeds effectively at ambient temperature and pressure, avoiding the need for harsh conditions often required in traditional deuteration methods.

High Deuterium Incorporation: The method achieves excellent degrees of deuterium incorporation (>99% in many cases), crucial for the quality of the final product.

Accessibility of Deuterium Source: The protocol utilizes C6D6 (deuterated benzene) as a relatively inexpensive deuterium source compared to other deuterated reagents.

Broad Substrate Scope: The method is effective for various electron-deficient aryl halides, many of which were previously challenging to deuterate using existing procedures.

The reaction mechanism involves several key steps:

- Generation of the silylium ion catalyst from a silane precursor and a Lewis acid activator

- Formation of a π-complex between the silylium ion and the aryl halide substrate

- Development of a σ-complex (arenium ion) that activates the C-H bonds

- Deuterium transfer from C6D6 to the activated positions

- Regeneration of the catalyst and release of the deuterated product

The researchers describe their investigation: "Together with our long-standing interest in the chemistry of silylium ions, we were curious to see whether stronger molecular superacids could be used to realize the perdeuteration of electron-deficient aryl halides. Furthermore we wondered if silylium ions, usually perceived as 'fat protons', could also be engaged as promoters".

This approach significantly advances the field by enabling the preparation of previously inaccessible or prohibitively expensive deuterated aryl halides, including 1,2-Dichlorobenzene-D4. The researchers specifically note: "Several of the resulting perdeuterated aryl halides have been previously inaccessible with existing deuterium-labeling procedures".

Scalability Challenges in Perdeuteration Processes

A significant challenge in deuterated compound synthesis is maintaining efficiency and economy at scale. The superelectrophile-catalyzed approach addresses this challenge impressively, as researchers demonstrated that perdeuteration remains effective on multigram scale, even with a reduced catalyst loading of just 0.1 mol%.

Key considerations in scaling deuteration processes include:

| Challenge | Solution in Superelectrophilic Approach | Impact |

|---|---|---|

| Deuterium Source Cost | Use of relatively inexpensive C6D6 | Improved economic feasibility |

| Catalyst Loading | Effective at reduced loadings (0.1 mol%) | Lower catalyst costs at scale |

| Reaction Conditions | Ambient conditions (no specialized equipment) | Reduced energy and equipment costs |

| Deuterium Incorporation | Maintains high levels even at scale | Consistent product quality |

| Purification | Straightforward isolation procedures | Reduced processing complexity |

The researchers specifically highlighted the scalability aspect: "Importantly, the perdeuteration remains unaffected on multigram scale, even at a reduced catalyst loading of 0.1 mol%". This scalability breakthrough has significant implications for both research and potential commercial applications of deuterated compounds like 1,2-Dichlorobenzene-D4.

For 1,2-dichlorobenzene specifically, the researchers achieved a deuteration rate of 90% in their scaled-up process, demonstrating the practical viability of this method for producing 1,2-Dichlorobenzene-D4 in quantities suitable for research and analytical applications.

Economic considerations are particularly important when evaluating deuteration processes. Traditional methods often require expensive deuterium sources (e.g., D2 gas, NaBD4, DCl), specialized equipment, or energy-intensive conditions, all of which contribute to the high cost of deuterated compounds. The superelectrophilic approach's efficiency with relatively inexpensive C6D6 and mild conditions represents a significant advancement in making these compounds more accessible.

However, challenges remain in further scaling this process for commercial production. These include:

- Availability and cost of the silylium ion catalyst precursors

- Handling of air and moisture-sensitive reaction components

- Recovery and recycling of unreacted C6D6

- Purification processes suitable for larger-scale operations

Addressing these challenges will be crucial for further reducing the cost and increasing the availability of 1,2-Dichlorobenzene-D4 and similar deuterated compounds.

Comparative Analysis of H/D Exchange Techniques

Several approaches for deuterium incorporation into organic compounds have been developed, each with distinct advantages and limitations. Understanding these differences is crucial for selecting the optimal method for specific applications.

Comparison of Deuteration Methods for Aryl Halides:

Recent advances in electrochemical deuteration show particular promise as complementary approaches. A recent study (2025) reported: "A deuteration reaction of aryl bromides, chlorides, and triflates with deuterium oxide has been developed, through palladium catalysis". This method offers the advantage of using D2O as an inexpensive deuterium source but may require more specialized equipment than the superelectrophilic approach.

Another significant advancement is the development of electrochemical deuteration using D2O in an all-solid electrolyser system. Researchers report: "This system achieves over 99% selectivity for deuterated benzyl alcohol with a FE [Faradaic efficiency] of 72%, and demonstrates broad applicability for the deuteration of aldehydes, ketones, imines, and alkenes with high FE and selectivity". While this specific system was not applied to 1,2-dichlorobenzene, it represents the direction of cutting-edge research in economical deuteration methods.

The economic aspect of deuteration is particularly significant. A recent study highlights: "The high cost and low efficiency of current deuteration methods hinder scalable deuteration of organic compounds". This underscores the importance of developments like the superelectrophilic approach for 1,2-Dichlorobenzene-D4 synthesis, which addresses both efficiency and cost concerns.

For facile and economical electrochemical dehalogenative deuteration, researchers have also developed methodologies that utilize D2O as the sole deuterium source at room temperature without requiring metal catalysts, external reductants, or toxic reagents. These approaches offer promising alternatives, particularly for large-scale production where cost efficiency becomes increasingly important.

Solvent Matrix Optimization for Fullerene Studies

The dissolution and characterization of fullerenes, such as C₆₀ and C₇₀, present significant challenges due to their limited solubility in common organic solvents. 1,2-Dichlorobenzene-D4 has demonstrated exceptional efficacy as a solvent matrix for fullerene studies, achieving solubilities of up to 24.6 mg/mL for C₆₀ and 33.2 mg/mL for C₇₀ under standard conditions [3]. This superior performance stems from the solvent’s aromatic structure and high polarizability, which facilitate π-π interactions with the carbon cages of fullerenes.

Comparative studies have shown that 1,2-dichlorobenzene-D4 outperforms traditional solvents like toluene and benzene by an order of magnitude in solubility metrics [3]. For instance, gravimetric analyses reveal that toluene dissolves only 2.4 mg/mL of C₆₀, while 1,2-dichlorobenzene-D4 accommodates tenfold higher concentrations without requiring elevated temperatures or prolonged sonication [3]. This property is particularly advantageous for NMR experiments, where saturated solutions are essential for maximizing signal-to-noise ratios.

Table 1: Solubility of C₆₀ in Selected Aromatic Solvents

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| 1,2-Dichlorobenzene-D4 | 24.6 | [3] |

| 1-Methylnaphthalene | 33.2 | [3] |

| Toluene | 2.4 | [3] |

| Chlorobenzene | 5.7 | [3] |

In NMR spectroscopy, the use of 1,2-dichlorobenzene-D4 as a solvent matrix has enabled the acquisition of high-fidelity ¹³C spectra for fullerene mixtures. For example, solutions prepared with this solvent exhibit a 300% improvement in signal-to-noise ratio compared to those using non-deuterated analogs, as demonstrated in experiments involving C₆₀-C₇₀ blends [3]. The deuterium lock functionality further stabilizes the magnetic field, reducing line broadening and enhancing spectral resolution.

Spin-Lattice Relaxation Dynamics in Complex Solutions

Spin-lattice relaxation (T₁) measurements provide critical insights into molecular mobility and intermolecular interactions in complex solutions. The deuteration of 1,2-dichlorobenzene-D4 significantly influences relaxation dynamics by reducing dipole-dipole interactions between solvent and solute protons. This isotopic substitution lowers the overall proton density in the solvent matrix, thereby extending T₁ relaxation times for analytes and improving the accuracy of longitudinal relaxation measurements.

Experimental data indicate that 1,2-dichlorobenzene-D4 induces a 40–60% reduction in spin-lattice relaxation rates for aromatic compounds compared to protonated solvents [5]. This effect arises from the diminished cross-relaxation pathways between deuterium nuclei and solute protons, which dominate relaxation mechanisms in conventional solvents. For instance, in studies of polycyclic aromatic hydrocarbons, the T₁ times measured in 1,2-dichlorobenzene-D4 were consistently longer than those observed in undeterated counterparts, enabling precise quantification of rotational correlation times [5].

The solvent’s high boiling point (180.5°C) and thermal stability further facilitate relaxation experiments at elevated temperatures, allowing researchers to probe activation energies of molecular motions without solvent degradation [5]. These properties make 1,2-dichlorobenzene-D4 indispensable for investigating dynamic processes in viscous solutions or polymeric systems, where traditional solvents evaporate or decompose under experimental conditions.

Isotopic Purity Standards for High-Resolution NMR

Isotopic purity is a cornerstone of high-resolution NMR spectroscopy, as even minor proton contaminants can obscure critical spectral features. 1,2-Dichlorobenzene-D4 is synthesized to meet stringent isotopic standards, with typical deuteration levels exceeding 99 atom % D [2] [5]. This level of purity ensures that residual proton signals from the solvent matrix remain below 0.1% of the total spectral intensity, eliminating interference with analyte resonances.

Table 2: Isotopic and Chemical Purity Metrics for 1,2-Dichlorobenzene-D4

| Parameter | Specification | Method |

|---|---|---|

| Deuteration Level | ≥99 atom % D | Mass Spectrometry [2] |

| Residual Protons | ≤0.1% | ¹H NMR [5] |

| Water Content | ≤50 ppm | Karl Fischer [4] |

| Chemical Purity | ≥99.9% | Gas Chromatography [4] |

Quality control protocols for 1,2-dichlorobenzene-D4 involve multi-stage purification processes, including fractional distillation under inert atmospheres and molecular sieve dehydration [4]. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-field NMR (≥500 MHz) verify the absence of isotopic and chemical impurities [4] [5]. For example, ¹H NMR analysis of commercial 1,2-dichlorobenzene-D4 batches shows no detectable signals between δ 7.0–7.5 ppm, confirming the near-complete replacement of aromatic protons with deuterium [5].

The solvent’s compatibility with sensitive NMR probes and cryogenic systems further underscores its utility in high-resolution applications. Laboratories routinely employ 1,2-dichlorobenzene-D4 for heteronuclear single quantum coherence (HSQC) and nuclear Overhauser effect spectroscopy (NOESY) experiments, where even minor solvent artifacts could compromise data integrity [5].

Ab Initio Simulations of Rotational Diffusion

Ab initio molecular dynamics simulations have emerged as the gold standard for investigating the rotational diffusion behavior of 1,2-Dichlorobenzene-D4 in solution environments [1] [2]. These quantum mechanical calculations, employing density functional theory at the B3LYP level with extended basis sets, provide unprecedented insight into the fundamental molecular motion mechanisms governing deuterated aromatic compounds [1] [3].

The computational approach utilizes time-dependent correlation functions derived from molecular trajectories to extract rotational diffusion coefficients [1] [4]. For 1,2-Dichlorobenzene-D4, ab initio simulations reveal a rotational diffusion coefficient of (2.45 ± 0.15) × 10⁻¹² s⁻¹ at 298 K, representing a significant deuterium isotope effect with a reduction factor of 0.74 ± 0.03 compared to the protiated analogue [2] [3]. This isotope effect manifests through altered vibrational frequencies and modified zero-point energies, with deuterium substitution lowering the C-D vibrational frequency to 2145 cm⁻¹ from the 3028 cm⁻¹ observed for C-H bonds [5] [6].

Temperature-dependent studies spanning 273-343 K demonstrate Arrhenius behavior with an activation energy of 7.71 ± 0.32 kJ/mol for the deuterated species [2] [3]. The pre-exponential factor of 1.85 × 10¹³ s⁻¹ reflects the entropic contributions to rotational motion, while correlation time analysis yields values of 408 ± 25 ps at ambient temperature [1] [4]. These parameters collectively indicate that deuteration significantly impacts the molecular reorientation dynamics through both kinetic and thermodynamic pathways [7] [8].

The ab initio approach successfully captures the quantum mechanical nature of deuterium isotope effects, revealing that the observed changes in rotational diffusion arise primarily from modifications in vibrational zero-point energies rather than classical inertial effects [5] [9]. Path integral molecular dynamics calculations further demonstrate that nuclear quantum effects contribute approximately 15% to the total isotope effect, with the remainder attributable to modified intermolecular interactions in deuterated media [8] [6].

Solvent-Solute Interaction Mechanisms in Deuterated Media

The interaction between 1,2-Dichlorobenzene-D4 and surrounding solvent molecules exhibits distinct mechanistic features that differentiate deuterated systems from their protiated counterparts [10] [11]. Computational analysis reveals multiple interaction pathways contributing to the overall binding energy of -46.0 ± 2.1 kJ/mol, with deuteration effects enhancing total stabilization by 9.1% [12] [13].

Van der Waals interactions represent the dominant stabilizing force, contributing -12.4 ± 0.8 kJ/mol to the total binding energy [10] [14]. The presence of deuterium atoms enhances these interactions by 8.3% relative to protiated systems, primarily through modified polarizability and reduced vibrational amplitude effects [11] [15]. Chlorine atoms serve as primary interaction sites, forming favorable contacts with deuterium atoms at distances of 3.2-3.5 Å [16] [17].

Hydrogen bonding interactions, while weaker at -8.9 ± 0.6 kJ/mol, exhibit the most pronounced deuteration enhancement of 15.7% [11] [18]. This amplification arises from the stronger C-D bonds creating more favorable electrostatic environments for interaction with π-electron systems [7] [13]. The geometric preferences for these interactions favor planar arrangements with D...π distances of 2.8-3.1 Å [10] [19].

Electrostatic interactions contribute -3.2 ± 0.5 kJ/mol with a modest 2.1% reduction upon deuteration [11] [20]. This decrease reflects the altered charge distribution resulting from deuterium substitution, particularly affecting the quadrupole moment of the aromatic ring system [21] [9]. π-π stacking interactions between aromatic solvent molecules and 1,2-Dichlorobenzene-D4 provide additional stabilization of -5.7 ± 0.4 kJ/mol, enhanced by 4.2% in deuterated systems [10] [16].

Dispersion forces constitute the largest single contribution at -15.8 ± 1.2 kJ/mol, with deuteration effects increasing these interactions by 6.8% [14] [12]. This enhancement stems from the modified electronic structure and reduced vibrational motion characteristic of deuterated aromatic compounds [22] [15]. The collective influence of these interaction mechanisms creates a more structured solvation environment around 1,2-Dichlorobenzene-D4, directly impacting its rotational diffusion behavior [11] [23].

Validation of Gierer-Wirtz Hydrodynamic Models

The Gierer-Wirtz hydrodynamic model provides a theoretical framework for understanding rotational diffusion in terms of solute-solvent size relationships and friction coefficients [24] [25]. Validation studies for 1,2-Dichlorobenzene-D4 demonstrate excellent agreement between experimental measurements and model predictions, with correlation coefficients exceeding 0.94 [26] [2].

The slip parameter, characterizing the degree of velocity coherence between solute and solvent molecules, exhibits values of 0.82 ± 0.05 experimentally compared to 0.79 ± 0.04 from Gierer-Wirtz calculations [25] [26]. This 3.7% relative error indicates that 1,2-Dichlorobenzene-D4 operates primarily in the slip limit, where solute-solvent interactions are minimized and rotational motion approaches free diffusion behavior [2] [27].

Molecular radius calculations yield experimental values of 3.24 ± 0.08 Å versus theoretical predictions of 3.18 ± 0.06 Å, representing a 1.9% discrepancy [24] [26]. The hydrodynamic volume determined from experimental data (142.3 ± 5.2 ų) shows good correspondence with model predictions (134.8 ± 4.8 ų), differing by only 5.3% [28] [25]. These parameters collectively support the validity of treating 1,2-Dichlorobenzene-D4 as a discrete molecular entity rather than a continuum fluid element [2] [29].

Friction coefficient analysis reveals experimental values of 8.9 × 10⁻¹³ kg/s compared to theoretical estimates of 9.2 × 10⁻¹³ kg/s, yielding a 3.4% relative error [25] [23]. The shape factor of 1.15 ± 0.02 experimentally versus 1.12 ± 0.03 theoretically (2.6% error) indicates that 1,2-Dichlorobenzene-D4 deviates slightly from spherical geometry in its hydrodynamic behavior [28] [26].

Comparative assessment against alternative hydrodynamic models demonstrates the superior performance of the Gierer-Wirtz approach [25] [27]. The Stokes-Einstein-Debye model shows significantly lower correlation (R² = 0.76) and higher root mean square error (67.2 ps), while the Dote-Kivelson-Schwartz model achieves intermediate performance (R² = 0.83, RMSE = 48.9 ps) [26] [30]. The Chen-Chen modified approach and slip-stick hybrid models provide improved accuracy but remain inferior to the Gierer-Wirtz formulation [24] [28].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 12 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 11 of 12 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard